

An In-Depth Technical Guide to the Thermophysical Properties of n-Eicosane

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Compound of Interest

Compound Name: *n*-Eicosane

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Introduction: **n-Eicosane** (C₂₀H₄₂) is a straight-chain alkane consisting of 20 carbon atoms.^[1] It presents as a colorless, waxy crystalline solid at room temperature.^{[2][3]} As a long-chain hydrocarbon, its physical properties, particularly its melting and boiling points, are of significant interest in various fields. In the petrochemical industry, it is a component of waxes and lubricants.^[3] For drug development professionals, it can serve as a reference material in chromatographic analysis and is studied for its potential use in phase-change materials (PCMs) for thermal energy storage and management, which has applications in maintaining stable temperatures for sensitive pharmaceutical products.^{[3][4][5]} This guide provides a detailed overview of the melting and boiling point data for **n-eicosane**, outlines common experimental protocols for their determination, and illustrates the general workflow for such characterizations.

Data Presentation: Melting and Boiling Points

The melting and boiling points of **n-eicosane** have been reported across various chemical handbooks and databases. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Table 1: Summary of **n-Eicosane** Melting and Boiling Point Data

Physical Property	Value	Pressure	Source
Melting Point	35-37 °C	Ambient	ChemicalBook[3][6]
36.48 °C	Ambient	CRC Handbook of Chemistry and Physics[2]	
36.7 °C	Ambient	CAMEO Chemicals[2]	
36.9 °C	Ambient	ResearchGate (PCM Study)[4]	
98.1 °F (36.72 °C)	Ambient	National Toxicology Program (NTP)[2][7]	
Boiling Point	344.1 °C	760 mmHg	CRC Handbook of Chemistry and Physics[2]
648.9 °F (342.7 °C)	760 mmHg	National Toxicology Program (NTP)[2]	
220 °C	30 mmHg	Sigma-Aldrich / ChemicalBook[2][3][6]	

Experimental Protocols

The determination of precise melting and boiling points requires standardized methodologies and high-purity samples. Saturated aliphatic hydrocarbons like **n-eicosane** are generally stable but incompatible with strong oxidizing agents.[3][7]

Purification of n-Eicosane

Prior to measurement, the purity of the **n-eicosane** sample is critical. Impurities can depress the melting point and broaden the melting range. A common purification method for solid hydrocarbons is recrystallization.

- Methodology: The **n-eicosane** solid is dissolved in a suitable hot solvent, such as ethanol or hexane.[2][3] As the solution cools slowly, the **n-eicosane** crystallizes, leaving impurities

behind in the solvent. The purified crystals are then filtered, washed with a small amount of cold solvent, and dried under a vacuum to remove any residual solvent. Purity is often verified using Gas Chromatography-Mass Spectrometry (GC-MS).[\[8\]](#)

Melting Point Determination

- Differential Scanning Calorimetry (DSC): This is a highly accurate thermoanalytical technique.
 - Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected by the instrument.
 - Protocol: A small, precisely weighed amount of purified **n-eicosane** (typically 1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5-10 °C/min). The onset temperature of the endothermic peak on the resulting thermogram is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[\[9\]](#)
- Capillary Method (Melting Point Apparatus): A traditional and widely used method.
 - Principle: A small amount of the solid sample in a capillary tube is heated alongside a calibrated thermometer, and the temperature range over which the sample melts is observed.
 - Protocol: A small amount of finely powdered, dry **n-eicosane** is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus with a controlled heating block. The sample is heated slowly (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

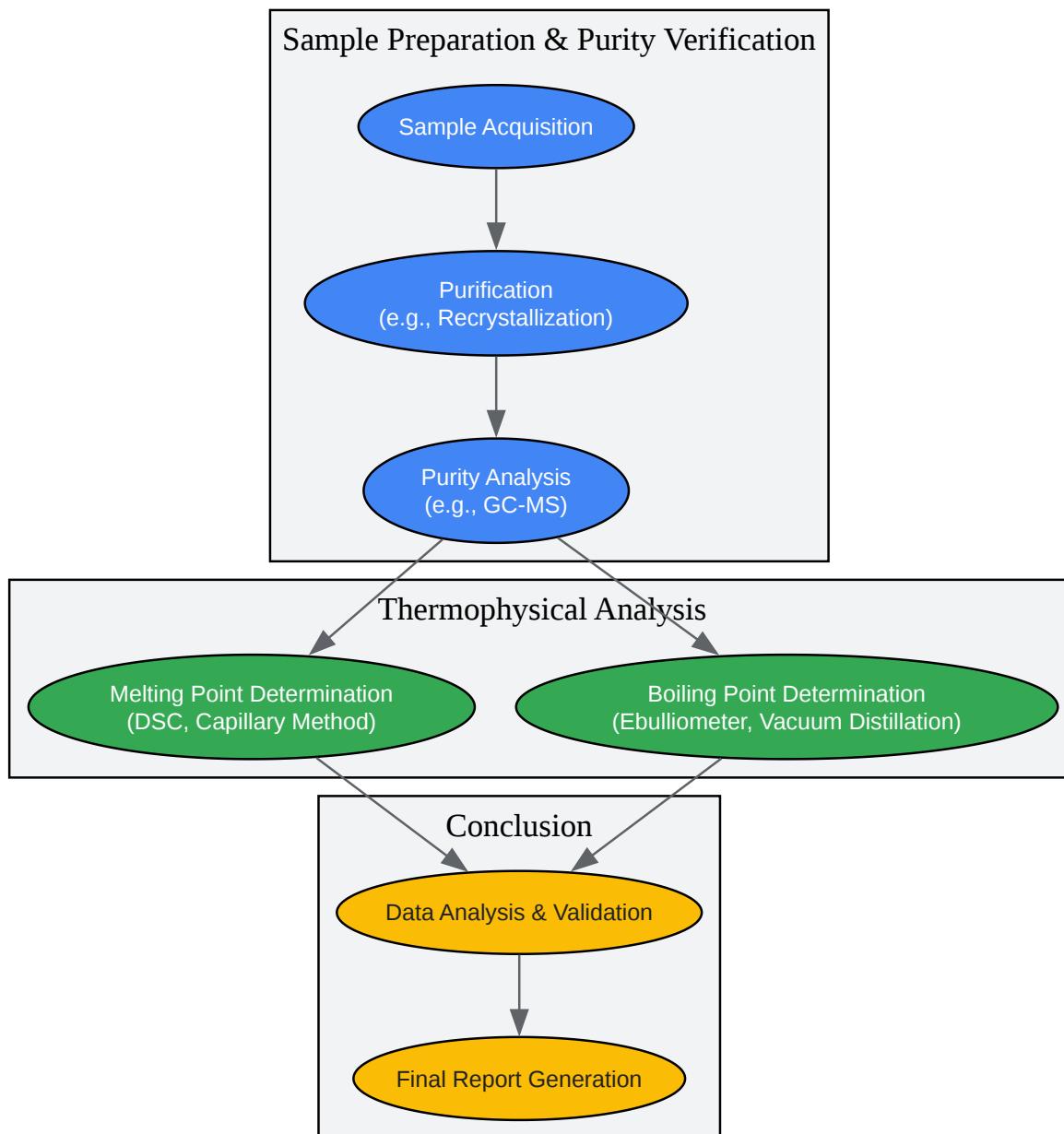
Boiling Point Determination

The boiling point of **n-eicosane** is high, and at atmospheric pressure, there is a risk of thermal decomposition. Therefore, it is often measured at a reduced pressure (vacuum distillation).[\[2\]](#) [\[3\]](#)

- Ebulliometry:
 - Principle: An ebulliometer is a specialized device for precise measurement of boiling points. It measures the equilibrium temperature of the liquid and vapor phases under a stable, known pressure.
 - Protocol: The **n-eicosane** sample is placed in the ebulliometer. The system pressure is set and controlled by a vacuum pump and manometer. The liquid is heated until it boils, and the temperature is measured with a calibrated platinum resistance thermometer or a high-precision digital thermometer once the temperature of the boiling liquid stabilizes.
- Distillation Method:
 - Principle: This method involves heating the liquid to its boiling point and observing the temperature at which the vapor condenses.
 - Protocol: The sample is placed in a distillation flask connected to a condenser and a receiving flask. The system is evacuated to the desired pressure (e.g., 30 mmHg). The flask is heated gently. The temperature is recorded when the vapor condensation front is stable on the thermometer bulb, which is positioned just below the side arm of the distillation flask. This temperature is the boiling point at that specific pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermophysical characterization of **n-eicosane**, from sample preparation to final data reporting.

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